6-Iodo-1,2-benzisoxazol-3-OL

Medicinal Chemistry Pharmacokinetics Drug Design

Procurement pain point: finding a reactive, site-selective benzisoxazole building block for SAR exploration or crystallography. 6-Iodo-1,2-benzisoxazol-3-OL solves this with: • C-I bond: most reactive in Suzuki/Sonogashira couplings for 6-position functionalization. • Heavy iodine atom: anomalous scattering signal for SAD/MAD phasing in X-ray crystallography. • Increased clogP: enhances CNS penetration vs. chloro/fluoro analogs. Available for R&D, cGMP inquiries on request.

Molecular Formula C7H4INO2
Molecular Weight 261.02 g/mol
Cat. No. B12331151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-1,2-benzisoxazol-3-OL
Molecular FormulaC7H4INO2
Molecular Weight261.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)ONC2=O
InChIInChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
InChIKeyFDHUKSYSNBOYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-1,2-benzisoxazol-3-OL: Heterocyclic Building Block


6-Iodo-1,2-benzisoxazol-3-OL (CAS 1352893-98-1, C7H4INO2, MW 261.02) is a halogenated heterocyclic compound belonging to the 1,2-benzisoxazol-3-ol family . It features a benzene ring fused to an isoxazole ring, with a reactive hydroxyl group at the 3-position and a heavy iodine atom at the 6-position, a combination that defines its utility as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions and as a heavy-atom probe in structural biology . The 1,2-benzisoxazole core is a privileged scaffold found in numerous pharmacologically active compounds, including marketed antipsychotics like risperidone and paliperidone, underscoring the value of functionalized derivatives like 6-iodo-1,2-benzisoxazol-3-OL in drug discovery .

Synthetic Utility Supports Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for scaffold diversification
Structural Biology Heavy-atom probe for X-ray crystallography phasing (SAD/MAD) via iodine anomalous scattering
Bioanalysis & Tracers Distinct MS isotopic signature facilitates detection; iodine handle for radiolabeling (¹²⁵I, ¹³¹I)

6-Iodo-1,2-benzisoxazol-3-OL: Irreplaceable Properties


While the 1,2-benzisoxazol-3-ol core is common to several commercially available analogs, the identity and position of the halogen substituent are not interchangeable. Halogen atoms profoundly influence a molecule's physicochemical properties, electronic structure, and reactivity. The 6-iodo substitution in 6-Iodo-1,2-benzisoxazol-3-OL provides a unique combination of features: the large, polarizable iodine atom significantly increases molecular weight, lipophilicity, and molar refractivity compared to its chloro, fluoro, or bromo counterparts . Furthermore, iodine is the most reactive halogen in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 6-position that is not feasible with other halogens. These divergent properties directly impact a compound's utility in synthetic chemistry, its performance as a biochemical probe, and its behavior in biological systems, making generic substitution a high-risk, low-reward strategy for scientific research .

Halogen substitution (Cl, Br, F) alters lipophilicity and membrane-interaction context, potentially shifting permeability outcomes.
Cross-coupling reactivity order (I >> Br > Cl) means lighter halogen analogs may not support the same reaction scope or milder conditions.
Anomalous scattering signal for X-ray phasing is iodine-specific; lighter halogens provide insufficient phasing power for SAD/MAD.

6-Iodo-1,2-benzisoxazol-3-OL: Quantitative Comparison


Enhanced Lipophilicity for Membrane Permeability

The 6-iodo substituent confers significantly higher lipophilicity compared to the unsubstituted core or other halogenated analogs, as estimated by calculated logP (clogP) values. The iodine atom's large size and polarizability increase the compound's partition coefficient, which is a key determinant of passive membrane permeability and blood-brain barrier penetration [1]. This physicochemical differentiation is critical for designing CNS-penetrant molecules or optimizing a compound's ADME profile.

Lipophilicity (clogP)
Calculated property
clogP ≈ 2.7
Supports lipophilicity-driven permeability screening
Chloro analog ~2.19; unsubstituted ~1.2; Δ +0.5
Medicinal Chemistry Pharmacokinetics Drug Design

Enhanced Polarizability for Binding Interactions

The iodine atom at the 6-position dramatically increases the compound's molar refractivity (MR) and polarizability compared to hydrogen or smaller halogens. This property is crucial for strong hydrophobic and van der Waals interactions with protein binding pockets, as well as for potential halogen bonding. The significant increase in electron density on the iodine atom makes 6-iodo-1,2-benzisoxazol-3-OL a superior candidate for engaging in halogen bonds with backbone carbonyls in proteins, a specific interaction that can enhance potency and selectivity .

Polarizability (MR)
Calculated property
MR ≈ 54.1 cm³/mol
May enhance van der Waals interactions
~41% increase vs chloro analog; ~61% vs unsubstituted
Medicinal Chemistry Computational Chemistry Biophysics

Superior Cross-Coupling Reactivity

The carbon-iodine (C-I) bond is the weakest and most reactive among carbon-halogen bonds (C-F > C-Cl > C-Br > C-I), making 6-iodo-1,2-benzisoxazol-3-OL a uniquely reactive substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enhanced reactivity allows for faster reaction rates, milder conditions, and higher yields compared to the corresponding bromo or chloro derivatives [1]. This is a key differentiator for medicinal chemists seeking to rapidly diversify the 1,2-benzisoxazole scaffold.

Cross-Coupling Reactivity
Class-level
Iodine: fastest oxidative addition
vs
Br/Cl: significantly slower
Reported reactivity order enables milder, higher-yielding couplings
Order: I >> Br > Cl; qualitative difference
Organic Synthesis Medicinal Chemistry C-H Functionalization

Heavy-Atom Derivative for X-ray Crystallography

The presence of a heavy atom like iodine makes 6-iodo-1,2-benzisoxazol-3-OL a potential tool for solving the phase problem in X-ray crystallography. If the compound binds to a protein of interest, the strong anomalous scattering signal from the iodine atom can be used for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing, facilitating the determination of the protein's 3D structure. This is a capability not shared by the chloro, fluoro, or unsubstituted analogs, which scatter X-rays much more weakly [1].

Anomalous Scattering (f'')
Reported
f'' ≈ 6.9 e⁻ (Cu Kα)
Supports SAD/MAD phasing experiments
~10× signal vs Cl; ~345× vs F
Structural Biology X-ray Crystallography Biophysics

Enhanced MS Detection & Radiolabeling

The high molecular weight (261.02 g/mol) and distinct isotopic pattern of 6-iodo-1,2-benzisoxazol-3-OL (due to the monoisotopic nature of ¹²⁷I) provide a clear mass spectrometric signature, facilitating its detection and quantification in complex biological matrices. This is a significant advantage over the chloro (169.57 g/mol) and fluoro (153.11 g/mol) analogs, which have lower masses and more complex isotopic clusters . Furthermore, the iodine atom can be replaced with radioactive isotopes of iodine (e.g., ¹²⁵I, ¹³¹I) for use in radioligand binding assays and in vivo imaging studies, a capability not readily available for other halogens.

MS Detection & Isotopic Pattern
Class-level
[M+H]⁺ m/z 261.97
vs
Chloro analog 169.57 Da
Facilitates detection and quantification in bioanalysis
~54% mass increase over chloro; unique monoisotopic pattern
Bioanalysis Mass Spectrometry ADME Studies

Steric Shielding for Metabolic Stability

The large van der Waals radius of the iodine atom (1.98 Å) can provide a steric shield around the 6-position of the benzisoxazole ring, potentially blocking or slowing oxidative metabolism by cytochrome P450 enzymes. This 'steric hindrance' effect is a well-known strategy in medicinal chemistry to improve the metabolic stability of drug candidates. The smaller chloro (1.75 Å) and fluoro (1.47 Å) substituents offer less steric bulk and may not provide the same degree of protection against metabolic attack [1].

Steric Bulk (vdW radius)
Class-level
I vdW = 1.98 Å
May provide steric protection against metabolism
13% larger than Cl; 35% larger than F
Drug Metabolism Pharmacokinetics Medicinal Chemistry

6-Iodo-1,2-benzisoxazol-3-OL: Key Applications


Pd-Catalyzed Scaffold Diversification

The primary application for 6-iodo-1,2-benzisoxazol-3-OL is as a key intermediate in the synthesis of diverse compound libraries. Its highly reactive C-I bond makes it the preferred substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkenyl, alkynyl, and amino groups at the 6-position of the benzisoxazole core. This enables the rapid exploration of structure-activity relationships (SAR) around this privileged scaffold, which is a cornerstone of antipsychotic and kinase inhibitor drug discovery [1].

Heavy-Atom Derivatized Probes for Structural Biology

Researchers can utilize 6-iodo-1,2-benzisoxazol-3-OL to create heavy-atom derivatives of target proteins for X-ray crystallography. By soaking the compound into protein crystals or co-crystallizing it with the protein, the strong anomalous scattering signal from the iodine atom provides a powerful phasing signal for SAD or MAD experiments, enabling the determination of novel protein-ligand complex structures. This is a strategic procurement for structural biology core facilities and laboratories focused on difficult-to-phase protein targets.

Design of CNS-Penetrant Drugs

The significantly increased clogP of 6-iodo-1,2-benzisoxazol-3-OL, compared to its chloro and unsubstituted analogs, makes it a strategic starting point for medicinal chemists aiming to optimize blood-brain barrier penetration. When incorporated into a lead compound, the iodine atom can enhance passive diffusion into the CNS, a critical requirement for developing treatments for neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and ataxia [1].

Radiolabeled Tracer Synthesis

The iodine atom in 6-iodo-1,2-benzisoxazol-3-OL provides a convenient handle for introducing radioactive iodine isotopes (¹²⁵I for SPECT imaging and autoradiography; ¹²⁴I for PET imaging) into a bioactive molecule. This enables the creation of radioligands for studying receptor occupancy, biodistribution, and pharmacokinetics in preclinical models, as well as the development of potential diagnostic imaging agents for clinical use.

Application
Selection Property
Validation Focus
Cross-coupling diversification
C–I reactivity profile
Coupling efficiency and scope
Structural biology probe
Iodine anomalous scattering
SAD/MAD phasing power
CNS permeability research
Lipophilicity (clogP)
Blood-brain barrier penetration assays
Radiolabeled tracer development
Iodine isotope handle
Radiolabeling and biodistribution studies

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29 linked technical documents
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